molecular formula C12H11FN2O B1467501 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one CAS No. 1341161-21-4

1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one

Cat. No.: B1467501
CAS No.: 1341161-21-4
M. Wt: 218.23 g/mol
InChI Key: VYKHDKKEVSSQLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a fluorophenyl group attached to the pyrazole ring, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-[1-[(2-fluorophenyl)methyl]pyrazol-4-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-9(16)11-6-14-15(8-11)7-10-4-2-3-5-12(10)13/h2-6,8H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYKHDKKEVSSQLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CN(N=C1)CC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one typically involves the acylation of a pyrazole derivative. One common method includes the reaction of 1H-pyrazole with 2-fluorobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.

Chemical Reactions Analysis

Types of Reactions: 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced pyrazole derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Amines in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Amino-substituted pyrazoles.

Mechanism of Action

The mechanism of action of 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

  • 1-{1-[(2-chlorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one
  • 1-{1-[(2-bromophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one
  • 1-{1-[(2-methylphenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one

Comparison: 1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. This fluorine substitution can enhance the compound’s metabolic stability and binding affinity compared to its chloro, bromo, and methyl analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one
Reactant of Route 2
Reactant of Route 2
1-{1-[(2-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.